2-(Pyridazin-4-YL)acetic acid

説明

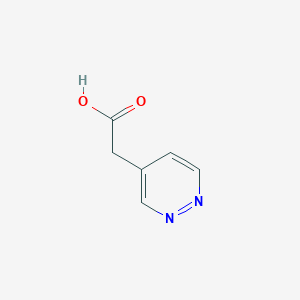

2-(Pyridazin-4-YL)acetic acid is a heterocyclic carboxylic acid derivative featuring a pyridazine ring substituted at the 4-position with an acetic acid moiety. Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, confers unique electronic and steric properties to the compound, distinguishing it from pyridine or pyrimidine analogs. The sodium salt of this compound (CAS: 1523571-92-7) is commercially available and utilized in pharmaceutical research, particularly in proteolysis-targeting chimera (PROTAC) development, where it serves as a linker or ligand component . Its molecular formula is C₆H₅N₂O₂ (free acid), with a molecular weight of 153.12 g/mol.

特性

IUPAC Name |

2-pyridazin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)3-5-1-2-7-8-4-5/h1-2,4H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQYWRVLLZGFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridazin-4-YL)acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a suitable dicarbonyl compound, followed by subsequent functionalization to introduce the acetic acid moiety. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency .

化学反応の分析

Types of Reactions: 2-(Pyridazin-4-YL)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert it into different hydrogenated forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under conditions like reflux or room temperature.

Major Products: The major products formed from these reactions include pyridazinone derivatives, hydrogenated pyridazines, and various substituted pyridazines, depending on the specific reagents and conditions used .

科学的研究の応用

Chemistry

2-(Pyridazin-4-YL)acetic acid serves as an important intermediate in organic synthesis. Its derivatives are utilized in the development of complex organic molecules, particularly in combinatorial chemistry where diverse chemical libraries are generated for screening purposes.

Table 1: Synthetic Routes and Reaction Conditions

| Step | Description |

|---|---|

| Protection of Functional Groups | Use of protecting groups to prevent unwanted reactions during synthesis. |

| Formation of Pyridazine Moiety | Cyclization reactions to form the pyridazine structure. |

| Coupling Reactions | Employing coupling reagents (e.g., EDCI, DCC) for final product formation. |

Biology

Research indicates that this compound and its derivatives exhibit significant biological activities, including enzyme inhibition and receptor modulation.

Case Study: Enzyme Interaction

A study demonstrated that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways, showcasing potential therapeutic applications.

Medicine

The compound has been explored for its pharmacological properties, particularly as a precursor for drug development targeting neurological disorders.

Table 2: Pharmacological Profiles of Derivatives

| Compound | Target Receptor | Affinity (Ki) | Selectivity |

|---|---|---|---|

| Derivative A | GABA_A Receptor | 0.19 μM | >50 times over control |

| Derivative B | Muscarinic M4 Receptor | 6.3 - 6.5 | High |

Case Study: Neurological Applications

In a preclinical evaluation, a derivative of this compound was identified as a promising candidate for treating schizophrenia by modulating M4 muscarinic receptors, demonstrating improved binding affinity and selectivity compared to existing ligands .

作用機序

The mechanism of action of 2-(Pyridazin-4-YL)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation and cell proliferation .

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyridine Derivatives

2-(Pyridin-3-yl)acetic Acid (CAS: P3135, TCI Europe):

- Structure : Pyridine ring substituted at the 3-position with an acetic acid group.

- Properties : Molecular weight 153.14 g/mol, used as a reagent in organic synthesis.

- Key Difference : The pyridine ring (one nitrogen atom) lacks the electron-deficient character of pyridazine (two adjacent nitrogens), leading to reduced hydrogen-bonding capacity and altered reactivity in coupling reactions .

- 2-(4-Bromo-6-methylpyridin-2-yl)acetic Acid (CAS: 1393541-31-5): Structure: Bromine and methyl substituents on the pyridine ring. Application: Intermediate in agrochemical synthesis, contrasting with 2-(pyridazin-4-YL)acetic acid’s role in PROTACs .

Thiazole Derivatives

- 2-(2-(2-Fluorophenyl)thiazol-4-yl)acetic Acid (CAS: 879070-41-4): Structure: Thiazole ring with a fluorophenyl substituent. Properties: Molecular weight 237.25 g/mol; fluorine enhances metabolic stability.

Piperazine Derivatives

4-(4-Fluorophenyl)-1-piperazinylacetic Acid :

2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetic Acid :

- Structure : Pyrimidine-piperazine hybrid.

- Properties : Molecular weight 222.24 g/mol; pyrimidine’s dual nitrogen atoms enhance π-π stacking in drug-receptor interactions.

- Key Difference : Broader hydrogen-bonding capacity than pyridazine derivatives due to pyrimidine’s symmetric nitrogen arrangement .

Other Heterocyclic Acetic Acids

- 2-(1,3-Dioxoisoindolin-2-yl)acetic Acid :

Key Research Findings

- Electronic Effects : Pyridazine’s dual adjacent nitrogen atoms create a stronger electron-deficient ring compared to pyridine or thiazole derivatives, enhancing its reactivity in nucleophilic aromatic substitution .

- Biological Activity : Thiazole and pyrimidine derivatives exhibit direct antimicrobial or receptor-modulating effects, while pyridazin-4-yl analogs are specialized in protein degradation via PROTAC mechanisms .

- Solubility : Sodium salts of pyridazine acetic acids (e.g., 1523571-92-7) show improved aqueous solubility over free acids, critical for pharmaceutical formulations .

生物活性

2-(Pyridazin-4-YL)acetic acid is a heterocyclic compound that has recently gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and applications in drug development.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring attached to an acetic acid moiety. The structural formula can be represented as follows:

Key Features:

- Molecular Weight: 168.15 g/mol

- Chemical Classification: Heterocyclic compound, specifically a pyridazine derivative.

- Functional Groups: Contains a carboxylic acid (-COOH) group.

Biological Activities

The biological activity of this compound has been explored in various studies, revealing promising results in several areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Different Strains

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

2. Anticancer Activity

The compound has also been studied for its anticancer effects, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. In vitro assays have demonstrated that it can significantly reduce cell viability at low concentrations.

Table 2: Cytotoxic Effects on Breast Cancer Cell Lines

| Compound Concentration (µM) | MDA-MB-231 Viability (%) | MCF-7 Viability (%) |

|---|---|---|

| 6.25 | 45 | 60 |

| 25 | 30 | 50 |

| 100 | 10 | 35 |

Case Studies

A notable study evaluated the interaction of this compound with specific proteins involved in cancer progression. Molecular docking studies revealed moderate to strong binding affinities with key targets such as AKT1 and Orexetine type 2 receptor (Ox2R), suggesting potential mechanisms for its anticancer activity .

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets:

- Enzyme Inhibition: It may inhibit enzymes related to inflammation and cell proliferation, similar to known COX inhibitors .

- Receptor Modulation: The compound has shown potential in modulating receptors associated with neuroactive substances, indicating a broader pharmacological profile.

Applications in Drug Development

Given its promising biological activities, there is ongoing research into the development of derivatives of this compound for therapeutic applications. Its role as a scaffold for designing novel ligands targeting γ-hydroxybutyric acid (GHB) pathways highlights its potential in treating conditions related to neurological disorders .

Q & A

Q. What are the established synthetic routes for 2-(Pyridazin-4-YL)acetic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis of pyridazine derivatives often involves regioselective functionalization. For example, bromination in acetic acid with elemental bromine is a common method for introducing halogens to aromatic rings, as demonstrated in the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of substrate to bromine) and reaction time (60 minutes at room temperature) to minimize side products. Post-synthesis purification via recrystallization ensures high-purity yields suitable for crystallographic analysis .

Q. How can researchers confirm the purity and structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra verify substituent positions and monitor reaction progress. For instance, in brominated derivatives, downfield shifts of aromatic protons confirm halogenation .

- X-ray Crystallography: Programs like SHELXL refine crystal structures using parameters such as space group (e.g., monoclinic P2₁/c), unit cell dimensions (a = 12.5022 Å, b = 8.2690 Å), and hydrogen-bonding motifs (e.g., centrosymmetric dimers with R₂²(8) motifs) .

- Melting Point Analysis: Sharp melting points (±1°C deviation) indicate purity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation: The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles) and work in a fume hood .

- Storage: Store at -20°C in airtight containers to prevent degradation .

- Emergency Procedures: In case of exposure, rinse affected areas with water and consult safety data sheets (SDS) for first-aid measures .

Advanced Research Questions

Q. How can researchers address low yields or by-product formation during synthesis?

Methodological Answer:

- By-Product Analysis: Use HPLC or GC-MS to identify impurities. For example, over-bromination or oxidation by-products may form if reaction times exceed optimal durations .

- Catalytic Optimization: Transition metal catalysts (e.g., Pt complexes) improve selectivity in challenging reactions, as shown in methane-to-methanol conversion studies .

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, reducing side reactions .

Q. What challenges arise in crystallographic refinement of this compound derivatives?

Methodological Answer:

- Data Collection: High-resolution diffraction data (e.g., CuKα radiation, λ = 1.54178 Å) and absorption corrections (e.g., SADABS) minimize errors in datasets .

- Parameter Constraints: H-atom positions are often constrained using riding models, while anisotropic displacement parameters refine heavy atoms (e.g., Br, O) .

- Software Tools: SHELXTL refines structures with metrics like R₁ < 0.03 and wR₂ < 0.08, ensuring reliability .

Q. Table 1: Crystallographic Parameters for 2-(3-Bromo-4-Methoxyphenyl)acetic Acid

| Parameter | Value |

|---|---|

| Space Group | P2₁/c (monoclinic) |

| Unit Cell (Å) | a = 12.5022, b = 8.2690 |

| β Angle (°) | 93.573 |

| R Factor | 0.026 |

| Hydrogen Bonding | R₂²(8) dimer motifs |

| Data sourced from . |

Q. How do structural modifications influence the bioactivity of pyridazine derivatives?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Bromine substituents increase electrophilicity, enhancing binding to biological targets (e.g., Combretastatin A-4’s antimitotic activity) .

- Conformational Analysis: Substituent dihedral angles (e.g., 78.15° between phenyl and acetic acid planes) affect molecular recognition in enzyme active sites .

- Structure-Activity Relationships (SAR): Pyrazole derivatives with dicyclopropyl groups show improved metabolic stability, as seen in PubChem data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。